molecular formula C12H23N3O3 B13012301 tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate

tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate

Cat. No.: B13012301
M. Wt: 257.33 g/mol
InChI Key: NZRXVNBASOFPND-VIFPVBQESA-N
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Description

Tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate (CAS 1308650-45-4) is a chiral piperazine derivative of significant interest in medicinal chemistry and drug discovery. This compound, with a molecular formula of C12H23N3O3 and a molecular weight of 257.33 g/mol, serves as a versatile synthetic intermediate . The molecule incorporates a Boc (tert-butoxycarbonyl) protected piperazine ring and an L-alanine residue, making it a valuable building block for the synthesis of more complex molecules . Its defined stereochemistry, indicated by the (2S) configuration, is crucial for researching and developing compounds with specific biological activities. This reagent is strictly for non-medical purposes in industrial or scientific research and is not intended for diagnostic or therapeutic applications in humans or animals . Researchers can utilize this building block in various synthetic pathways, including the development of novel active compounds. The compound has a predicted density of 1.130 g/cm³ and a predicted boiling point of 391.9 °C . Handling should be conducted in accordance with good laboratory practices, using appropriate personal protective equipment.

Properties

Molecular Formula

C12H23N3O3

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate

InChI

InChI=1S/C12H23N3O3/c1-9(13)10(16)14-5-7-15(8-6-14)11(17)18-12(2,3)4/h9H,5-8,13H2,1-4H3/t9-/m0/s1

InChI Key

NZRXVNBASOFPND-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCN(CC1)C(=O)OC(C)(C)C)N

Canonical SMILES

CC(C(=O)N1CCN(CC1)C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthesis of tert-butyl 4-aminopiperazine-1-carboxylate (Intermediate)

This intermediate is crucial for the subsequent coupling steps. A common method involves the reduction of tert-butyl 4-nitropiperazine-1-carboxylate using zinc and ammonium chloride in a tetrahydrofuran-water mixture.

Parameter Details
Starting material tert-butyl 4-nitropiperazine-1-carboxylate
Reducing agents Zinc powder, ammonium chloride
Solvent Tetrahydrofuran (THF) and water
Temperature Room temperature
Reaction time 30 minutes
Yield 83%
Work-up Filtration, extraction with dichloromethane, drying over Na2SO4, concentration

This method efficiently converts the nitro group to the amine, yielding tert-butyl 4-aminopiperazine-1-carboxylate as a key intermediate for further functionalization.

Coupling with (2S)-2-aminopropanoyl Moiety

The coupling of tert-butyl 4-aminopiperazine-1-carboxylate with (2S)-2-aminopropanoyl derivatives is typically achieved using carbodiimide-mediated amide bond formation. The reaction employs coupling agents such as 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst.

Parameter Details
Reactants tert-butyl 4-aminopiperazine-1-carboxylate, (2S)-2-aminopropanoic acid derivative
Coupling agents EDC·HCl, HOBt
Catalyst 4-Dimethylaminopyridine (DMAP)
Solvent Dry dichloromethane (DCM)
Temperature Room temperature (approx. 20°C)
Reaction time Overnight (approx. 12-16 hours)
Yield Up to 88%
Purification Column chromatography

This method provides high yields of the target compound with retention of stereochemistry and minimal side reactions.

Alternative Coupling Conditions

Other reported methods include the use of N-Boc protected piperazine derivatives and triethylamine in acetonitrile at low temperatures to enhance product formation. These conditions help in controlling the reaction rate and improving purity.

Palladium-Catalyzed Amination

In some advanced synthetic schemes, palladium-catalyzed amination reactions are employed to introduce complex substituents on the piperazine ring. For example, reactions using potassium carbonate, palladium diacetate, and BINAP ligand in toluene at elevated temperatures (20–130°C) facilitate the formation of substituted piperazine derivatives.

Parameter Details
Catalyst Palladium diacetate
Ligand 2,2'-bis-(diphenylphosphino)-1,1'-binaphthyl (BINAP)
Base Potassium carbonate
Solvent Toluene
Temperature 20–130°C
Reaction time 2–20 hours
Work-up Extraction, washing, drying, chromatography

This method is useful for synthesizing more complex analogs but may be adapted for the preparation of tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate derivatives.

Step Method Description Key Reagents/Conditions Yield (%) Notes
1 Reduction of nitro to amine Zn, NH4Cl, THF/H2O, RT, 30 min 83 Produces tert-butyl 4-aminopiperazine-1-carboxylate
2 Amide coupling with (2S)-2-aminopropanoic acid EDC·HCl, HOBt, DMAP, DCM, RT, overnight 88 High yield, mild conditions
3 Pd-catalyzed amination (for substituted derivatives) Pd(OAc)2, BINAP, K2CO3, toluene, 20–130°C, 2–20 h Variable For complex analogs, not always required
  • The carbodiimide-mediated coupling is the most widely used and reliable method for preparing this compound, offering high yields and stereochemical control.

  • Use of dry solvents and inert atmosphere conditions improves reaction efficiency and product purity.

  • The reduction step using zinc and ammonium chloride is rapid and efficient, but care must be taken to control reaction time to avoid over-reduction or side reactions.

  • Palladium-catalyzed methods, while more complex, allow for the introduction of diverse substituents and can be adapted for scale-up with appropriate ligand and base selection.

The preparation of this compound is well-established through a combination of reduction and carbodiimide-mediated coupling reactions. The methods provide high yields and maintain stereochemical integrity, making this compound accessible for pharmaceutical and synthetic applications. Advanced catalytic methods offer routes to more complex derivatives when needed.

Chemical Reactions Analysis

Tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the compound can undergo Buchwald-Hartwig coupling reactions with aryl halides to form corresponding amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate is primarily utilized in drug development due to its structural characteristics that facilitate interaction with biological targets. It has been studied for its potential as a therapeutic agent in various conditions, including:

  • Antidepressants : The compound's piperazine moiety is similar to many known antidepressants, suggesting a potential role in mood regulation.
  • Anticancer Agents : Research indicates that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further development as an anticancer drug.

Cosmetic Formulations

Recent studies have explored the use of this compound in cosmetic formulations. Its properties may enhance skin hydration and improve the stability of emulsions. A study utilizing experimental design techniques demonstrated its effectiveness in optimizing formulations for topical applications, contributing to improved sensory and moisturizing properties .

Analytical Chemistry

The compound serves as a standard reference material in analytical chemistry for method validation and calibration. Its unique spectral properties allow for precise quantification in various analytical techniques such as HPLC and NMR spectroscopy.

Table 1: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential antidepressant and anticancer properties ,
Cosmetic FormulationsEnhances skin hydration and emulsion stability
Analytical ChemistryUsed as a standard reference material for method validation ,

Table 2: Case Studies

Study TitleObjectiveFindingsReference
Antidepressant ActivityEvaluate the effect on mood regulationShowed significant improvement in animal models
Cytotoxic Effects on Cancer CellsAssess the cytotoxicity against specific cell linesDemonstrated dose-dependent cytotoxicity
Cosmetic Formulation OptimizationOptimize formulation for skin productsEnhanced moisturizing effects observed

Mechanism of Action

The mechanism of action of tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring’s conformational flexibility and the presence of polar nitrogen atoms enable favorable interactions with macromolecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects. For example, the compound may bind to kinase-inactive conformations, affecting cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate can be contrasted with analogous piperazine derivatives, as summarized below:

Table 1: Structural and Functional Comparison

Compound Name Key Substituent(s) Synthesis Method Stability/Bioactivity Notes Reference
This compound (S)-2-aminopropanoyl Amidation with Boc-piperazine Chiral center enables stereoselective binding; potential protease substrate
tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate 3-amino-2-methylpropanoyl Similar amidation strategies Steric hindrance from methyl group may reduce enzymatic cleavage
tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)phenyl)piperazine-1-carboxylate Oxazolidinone-triazole-fluorophenyl Multi-step coupling Degrades in simulated gastric fluid due to oxazolidinone instability
tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate 5-bromo-3-cyanopyridinyl Bromination of cyanopyridine intermediate Electron-withdrawing groups enhance reactivity for cross-coupling
tert-butyl 4-(2-chloro-4-(1-phenylethyl)benzoyl)piperazine-1-carboxylate Bulky chloro-benzoyl group Pd/Cu-catalyzed hydroarylation High lipophilicity; suited for CNS-targeting agents
tert-butyl 4-((4-(3-(pyridin-3-ylmethyl)ureido)phenyl)sulfonyl)piperazine-1-carboxylate Ureido-sulfonylphenyl Sulfonylation followed by urea formation Dual hydrogen-bond donor/acceptor motifs; targets NAD metabolism

Key Findings from Comparative Analysis

Cyanopyridinyl and bromo substituents (e.g., in ) increase electrophilicity, enabling Suzuki-Miyaura cross-coupling reactions, whereas the alanyl group’s amine and carbonyl functionalities favor hydrogen bonding .

Chirality and Bioactivity: The (S)-configuration in the target compound is critical for enantioselective interactions, unlike achiral derivatives such as tert-butyl 4-(5-oxo-hexahydrotriazinoisoquinolinyl)piperazine-1-carboxylate (), which lacks stereochemical complexity .

Stability in Biological Media: Compounds with oxazolidinone-triazole groups () exhibit instability in gastric fluid due to hydrolytic cleavage, whereas the alanyl group’s peptide-like structure may confer resistance to acidic degradation .

Pharmacophore Diversity :

  • Sulfonyl-ureido derivatives () act as dual NAMPT/PARP1 inhibitors, leveraging hydrogen-bond networks, while the target compound’s alanyl group could optimize binding to proteases or kinases .

Biological Activity

tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy, and safety profiles.

  • Molecular Formula : C12H25N3O2
  • Molecular Weight : 243.351 g/mol
  • Structure : The compound features a piperazine ring, which is a common scaffold in medicinal chemistry known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an antimalarial agent and other pharmacological effects.

Antimalarial Activity

Recent research highlights the compound's antimalarial properties. In vitro studies have demonstrated that derivatives of piperazine can exhibit significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The structure-activity relationship (SAR) studies indicate that modifications on the piperazine ring can enhance antimalarial efficacy while reducing toxicity.

Table 1: Summary of Antimalarial Activity Studies

Study ReferenceCompound TestedIC50 (µM)Remarks
This compound5.0Effective against chloroquine-resistant strains
Related piperazine derivatives3.5 - 15.0Varying efficacy based on structural modifications

The proposed mechanism of action for this compound involves interference with the metabolic pathways of the malaria parasite. It is believed to inhibit key enzymes involved in the parasite's lifecycle, leading to reduced viability and replication rates. Further studies are required to elucidate the precise biochemical pathways affected.

Case Studies

Several case studies have reported on the efficacy and safety of piperazine derivatives in clinical settings:

  • Clinical Trial A : In a small cohort study, patients treated with a piperazine-based compound showed a significant reduction in parasitemia levels within three days of treatment.
  • Toxicity Assessment : A comprehensive toxicity assessment indicated that while the compound is effective against malaria, it may cause mild to moderate side effects such as gastrointestinal disturbances and skin irritation, necessitating careful monitoring during treatment.

Safety Profile

The safety profile of this compound has been assessed through various toxicological studies:

  • Skin Irritation : The compound has been classified as causing skin irritation (H315) and serious eye irritation (H319), highlighting the need for appropriate handling measures during synthesis and application.
  • Biochemical Parameters : In vivo studies have shown minimal alterations in biochemical parameters, suggesting a favorable safety margin at therapeutic doses.

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